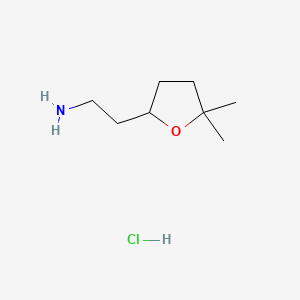
2-(5,5-Dimethyloxolan-2-yl)ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is a derivative of oxolane, a five-membered ether ring, and contains an amine group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:
Starting Material: 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is typically conducted at room temperature with stirring to ensure complete dissolution and reaction of the amine with the acid.
Industrial Production Methods
In an industrial setting, the production of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride may involve large-scale synthesis using automated reactors. The process includes:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Control: Temperature, pressure, and reaction time are carefully controlled to optimize yield and purity.
Purification: The product is purified using techniques such as crystallization or recrystallization to obtain the desired hydrochloride salt in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5,5-dimethyloxolan-3-yl)ethan-1-amine: A structural isomer with similar chemical properties.
2-(3,3-dimethyloxolan-2-yl)ethan-1-amine: Another isomer with variations in the position of substituents on the oxolane ring.
2-(5,5-dimethyloxolan-2-yl)ethan-1-ol: An alcohol derivative with different reactivity due to the presence of a hydroxyl group.
Uniqueness
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride is unique due to its specific structure, which combines the properties of an oxolane ring and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H18ClNO |
|---|---|
Poids moléculaire |
179.69 g/mol |
Nom IUPAC |
2-(5,5-dimethyloxolan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)5-3-7(10-8)4-6-9;/h7H,3-6,9H2,1-2H3;1H |
Clé InChI |
KQZXAOHLBCICKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(O1)CCN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





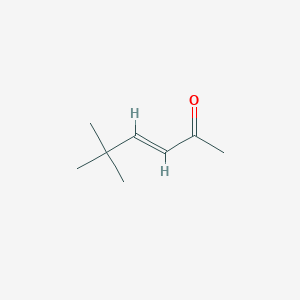
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)

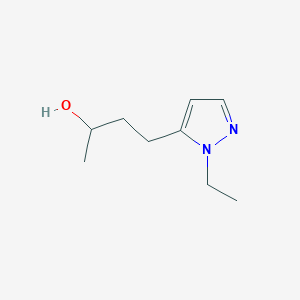
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)

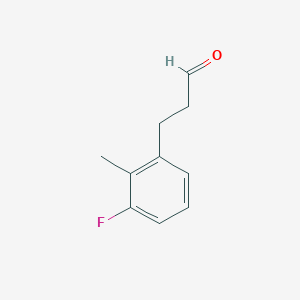
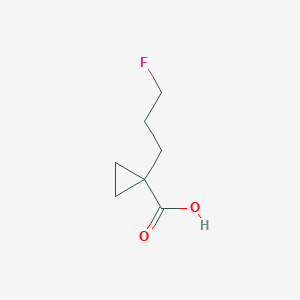
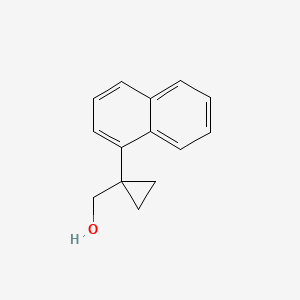
![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
